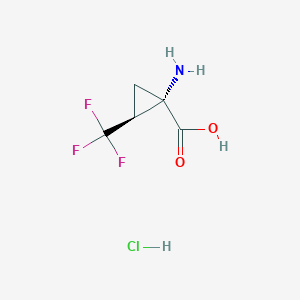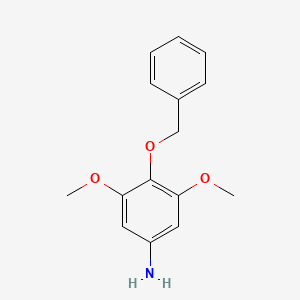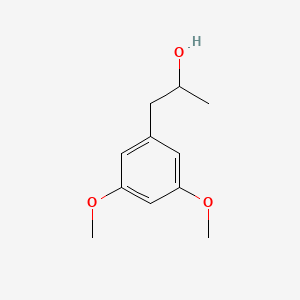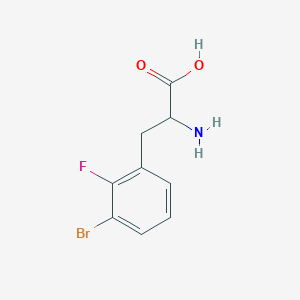![molecular formula C12H15BrN2O2 B12285755 tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[3,4-c]pyridine precursor followed by esterification with tert-butyl groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step may involve the use of tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or primary amines, often in the presence of a base such as triethylamine.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-c]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biological assays to study enzyme activity or protein interactions[][3].
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include kinases or other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-chloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- tert-Butyl 6-fluoro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Uniqueness
tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H15BrN2O2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3 |
InChI Key |
DCWGQYCHINOHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
